Motilin, canine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

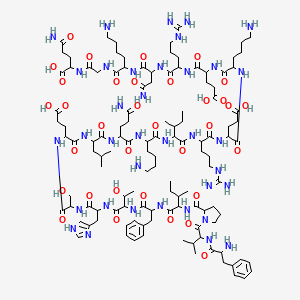

2D Structure

Properties

Molecular Formula |

C120H194N36O34 |

|---|---|

Molecular Weight |

2685.0 g/mol |

IUPAC Name |

5-amino-2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134) |

InChI Key |

UXNMKJPZQNQTMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Canine Motilin: A Technical Guide to its Discovery, Physiological Role, and Experimental Investigation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, physiological functions, and experimental investigation of canine motilin. It is designed to serve as a detailed resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Discovery and Structure

Motilin was first identified by J.C. Brown and colleagues during experiments in dogs where duodenal alkalinization was observed to induce strong gastric contractions[1]. This led to the isolation of a 22-amino acid polypeptide from porcine intestinal extracts, which they named "motilin" due to its motor-stimulating activity[1][2].

Subsequent research led to the purification and sequencing of canine motilin. It is also a 22-amino acid peptide, with the sequence: Phe-Val-Pro-Ile-Phe-Thr-His-Ser-Glu-Leu-Gln-Lys-Ile-Arg-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln[3]. Notably, there are differences in the amino acid sequence between canine and porcine motilin at positions 7, 8, 12, 13, and 14, which can affect immunoreactivity and bioactivity in different species[4].

Physiological Role of Canine Motilin

Motilin is a key hormonal regulator of gastrointestinal (GI) function in dogs, primarily during the interdigestive, or fasting, state.

Regulation of the Migrating Motor Complex (MMC)

The most well-established role of motilin in dogs is the initiation and regulation of Phase III of the migrating motor complex (MMC). The MMC is a cyclic pattern of motility in the stomach and small intestine that occurs during fasting and serves to sweep undigested material and bacteria down the GI tract.

-

Cyclic Release: Plasma motilin levels in fasting dogs fluctuate in a cyclical manner, with peaks coinciding with the onset of Phase III contractions in the stomach and duodenum.

-

Initiation of Phase III: Intravenous infusion of motilin at physiological concentrations can prematurely induce a Phase III-like wave of contractions.

-

Hormonal Necessity: The hormonal role of motilin is confirmed by studies where the administration of a specific motilin antiserum (immunoneutralization) eliminates the spontaneous occurrence of Phase III of the MMC in the proximal intestine.

Other Gastrointestinal and Systemic Effects

Beyond the MMC, motilin exerts several other physiological effects:

-

Lower Esophageal Sphincter (LES) and Gastric Contractions: Motilin induces strong contractions in the LES and stomach, which are similar to the naturally occurring interdigestive contractions.

-

Gastric Blood Flow: Motilin causes a significant and sustained increase in blood flow to the left gastric artery, a response mediated by endothelial motilin receptors.

-

Pancreatic and Gallbladder Function: Motilin influences the release of pancreatic polypeptide (PP) and insulin, an effect mediated through vagal cholinergic pathways. It also has reported effects on gallbladder contraction.

-

Hunger Signaling: The gastric MMC, driven by motilin, is associated with hunger signals transmitted from the stomach to the brain.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on canine motilin.

Table 1: Plasma Motilin Concentrations in Fasting Dogs

| MMC Phase | Plasma Motilin Concentration (pg/mL) | Reference |

| Phase I (Quiescence) | 235 ± 37 | |

| Phase II (Irregular Contractions) | 235 ± 39 | |

| Phase III (Intense Contractions) | 304 ± 37 | |

| Quiescent Phase (Overall Mean) | 256 | |

| Contractile Phase (Overall Mean) | 385 |

Table 2: Effective Doses of Exogenous Motilin in Canine Studies

| Experimental Outcome | Motilin Dose/Concentration | Route of Administration | Reference |

| Induction of premature MMC | 200 ng/kg | Intravenous (i.v.) | |

| Shortened MMC Interval | 0.6 µg/kg/min for 5 hr | Intravenous (i.v.) | |

| Increased frequency of interdigestive cycles | 0.6 µg/kg/hr | Intravenous (i.v.) | |

| Phasic contractions in jejunum | 0.03 - 0.3 µg | Close intraarterial | |

| LES and stomach contractions | 0.3 - 2.7 µg/kg/hr | Intravenous (i.v.) | |

| Half-maximal duodenal contraction (in vitro) | 4.82 ± 0.25 x 10⁻⁵ M | In vitro bath |

Key Experimental Protocols

This section details the methodologies used in seminal studies of canine motilin.

Radioimmunoassay (RIA) for Plasma Motilin

This technique is used to quantify circulating levels of motilin.

-

Antiserum Production: Antibodies against porcine motilin are typically raised in guinea pigs or rabbits. Due to sequence differences, antibodies targeting the C-terminal portion of porcine motilin are effective for measuring canine motilin.

-

Radiolabeling: Highly purified motilin is radioactively labeled, commonly with Iodine-125 (¹²⁵I), to serve as a tracer.

-

Assay Procedure:

-

A standard curve is generated using known amounts of unlabeled motilin.

-

Plasma samples from dogs are incubated with a fixed amount of anti-motilin antiserum and ¹²⁵I-labeled motilin.

-

Unlabeled motilin in the plasma competes with the ¹²⁵I-motilin for binding to the antibody.

-

Antibody-bound motilin is separated from free motilin (e.g., using a second antibody or charcoal).

-

The radioactivity of the bound fraction is measured in a gamma counter.

-

The concentration of motilin in the plasma samples is determined by comparing the results to the standard curve. The sensitivity range for this assay is typically 10 to 320 pg.

-

In Vivo Gastrointestinal Motility Studies

These experiments assess the physiological effects of motilin in conscious dogs.

-

Animal Preparation:

-

Dogs are surgically instrumented with recording devices. This can include bipolar electrodes sutured to the serosal surface of the stomach and small intestine to record myoelectric activity (slow waves and spike potentials) or strain gauge force transducers to measure contractile force.

-

Venous catheters are implanted for the infusion of substances like motilin or its antagonists.

-

Dogs are allowed to recover fully from surgery before experiments begin.

-

-

Experimental Workflow:

-

Dogs are fasted overnight to ensure they are in an interdigestive state.

-

A baseline recording of the natural MMC cycles is established.

-

Motilin is infused intravenously at a specified dose and duration.

-

Myoelectric or contractile activity is continuously recorded to observe changes in the frequency, amplitude, and propagation of contractions, and the timing of MMC phases.

-

Blood samples may be drawn periodically to correlate motility patterns with plasma motilin concentrations measured by RIA.

-

In Vitro Muscle Strip Assays

This method is used to determine the direct effect of motilin on the contractility of GI smooth muscle.

-

Tissue Preparation:

-

Segments of the canine gastrointestinal tract (e.g., duodenum) are harvested.

-

The mucosal layer is removed, and full-thickness muscle strips are cut, typically in the longitudinal or circular axis.

-

-

Experimental Setup:

-

Muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractions.

-

Strips are placed under a resting tension and allowed to equilibrate.

-

-

Procedure:

-

Cumulative concentrations of synthetic canine motilin are added to the bath to establish a dose-response curve. The dose for a half-maximal response was found to be 4.82 ± 0.25 x 10⁻⁵ M for canine motilin on canine duodenal muscle.

-

To investigate the mechanism of action, the experiment can be repeated in the presence of various pharmacological blockers, such as the neural blocker tetrodotoxin, muscarinic antagonists (e.g., atropine), or calcium channel blockers (e.g., verapamil).

-

Signaling Pathways

Motilin exerts its effects by binding to the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR). The downstream signaling pathways differ depending on the target cell type. In dogs, MLN-R expression is found throughout the GI tract, with the highest concentration in the duodenum, and immunohistochemistry has localized the receptor to the enteric nervous system.

Signaling in GI Smooth Muscle Cells

While some studies suggest motilin's primary action is on enteric nerves, direct effects on smooth muscle have also been demonstrated.

-

G Protein Coupling: In smooth muscle, the motilin receptor couples to Gαq and Gα₁₃ proteins.

-

Initial Contraction (Ca²⁺-dependent):

-

Activation of Gαq stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

The increase in intracellular Ca²⁺ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to muscle contraction.

-

-

Sustained Contraction (Ca²⁺-sensitization):

-

The Gα₁₃ pathway activates RhoA, which in turn activates Rho kinase.

-

Rho kinase inhibits myosin light chain phosphatase (MLCP), leading to a sustained contractile state even as Ca²⁺ levels begin to decrease.

-

Caption: Motilin signaling pathway in gastrointestinal smooth muscle cells.

Signaling in Endothelial Cells (Left Gastric Artery)

The vasodilatory effect of motilin is mediated by a distinct pathway in the endothelial cells lining the gastric arteries.

-

Receptor Binding: Motilin binds to MLN-R on the endothelial cell membrane.

-

G Protein Activation: The receptor activates a G protein, which in turn activates Phospholipase C (PLC).

-

IP₃ and Ca²⁺: PLC generates IP₃, which triggers the release of intracellular Ca²⁺ and promotes further Ca²⁺ influx from the extracellular space.

-

NO Synthesis: The rise in intracellular Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS).

-

NO Diffusion: eNOS produces Nitric Oxide (NO), which diffuses from the endothelial cell to the adjacent vascular smooth muscle cell.

-

Vasodilation: In the smooth muscle cell, NO activates soluble guanylyl cyclase (sGC), leading to increased cGMP and subsequent vasodilation and increased blood flow.

Caption: Motilin signaling in left gastric artery endothelial cells.

Action on Enteric and Vagal Nerves

In dogs, motilin-induced gastric contractions are sensitive to the ganglionic blocker hexamethonium and the muscarinic antagonist atropine, indicating the involvement of a neural pathway with nicotinic and muscarinic receptors. A low dose of motilin can stimulate GI motility via activation of 5-HT₃ receptors on vagal afferent nerves, while higher doses can act directly on enteric cholinergic nerves. This dual mechanism allows motilin to exert complex control over GI motility patterns.

Caption: General workflow for in vivo canine gastrointestinal motility studies.

References

- 1. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 2. Myoelectric and contractile effects of motilin on dog small intestine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of canine intestinal motilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative stimulation of motilin duodenal receptor by porcine or canine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Motilin in Canine Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motilin, a 22-amino acid polypeptide hormone synthesized and released by enteroendocrine cells (Mo cells) in the upper small intestine, is a key regulator of gastrointestinal (GI) motility in canines.[1][2] Its primary and most well-documented function is the initiation of the migrating motor complex (MMC), a cyclical pattern of motility in the fasted state that serves a "housekeeping" role, clearing the stomach and small intestine of residual food, secretions, and cellular debris.[1][3][4] This technical guide provides an in-depth review of the function of motilin in canine gastrointestinal motility, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Physiological Effects of Motilin on Canine Gastrointestinal Motility

Motilin exerts its effects on various parts of the canine GI tract, including the lower esophageal sphincter (LES), stomach, and small intestine. Its actions are most pronounced during the interdigestive state and are significantly diminished in the digestive (postprandial) state.

Lower Esophageal Sphincter (LES)

Exogenous administration of motilin leads to a significant increase in LES pressure in conscious dogs. This effect is dose-dependent, with higher doses inducing repetitive, high-amplitude contractions. The action of motilin on the LES is largely mediated by cholinergic pathways, as it is significantly attenuated by atropine (a muscarinic antagonist) and hexamethonium (a nicotinic antagonist).

Gastric Motility and the Migrating Motor Complex (MMC)

The most prominent role of motilin in canine GI motility is the initiation and regulation of the MMC. The MMC is characterized by three distinct phases:

-

Phase I: A period of motor quiescence.

-

Phase II: A period of irregular, low-amplitude contractions.

-

Phase III: A short period of intense, regular, high-amplitude contractions that propagate from the stomach down the small intestine.

Plasma motilin levels in dogs fluctuate in synchrony with the phases of the MMC, peaking during Phase III. Intravenous infusion of motilin can prematurely induce a Phase III-like wave of contractions, and immunoneutralization of endogenous motilin with specific antibodies can eliminate the occurrence of spontaneous Phase III activity in the proximal intestine. This strongly supports motilin's role as a primary hormonal regulator of the MMC in dogs.

Intestinal Motility

Motilin's influence extends to the small intestine, where it also contributes to the propagation of the MMC. However, its regulatory role appears to be more critical in the duodenum and less so in the more distal segments of the jejunum, suggesting that extrinsic innervation plays a more significant role in the latter. The effects of motilin on intestinal motility are also intertwined with the release of other neurotransmitters, notably serotonin (5-HT).

Quantitative Data on Motilin's Effects

The following tables summarize quantitative data from various studies on the effects of motilin on canine gastrointestinal motility.

Table 1: Effect of Intravenous Motilin on Lower Esophageal Sphincter (LES) Pressure

| Motilin Dose (µg/kg) | Change in Resting LES Pressure | Latent Period (seconds) | Observations | Reference |

| 0.009 - 0.05 | Significant increase | 104 (for 0.09 µg/kg) | Increased baseline pressure and contractions. | |

| > 0.05 | Not specified | 23 (for 0.5 µg/kg) | Repetitive high-amplitude contractions. | |

| 0.3 - 2.7 (µg/kg/hr) | Not specified | Not applicable | Induced strong contractions similar to natural interdigestive contractions. |

Table 2: Plasma Motilin Concentrations During Different Phases of the Migrating Motor Complex (MMC)

| MMC Phase | Plasma Motilin Concentration (pg/mL) | Location of Measurement | Reference |

| Phase I | 235 ± 37 | Duodenum | |

| Phase II | 235 ± 39 | Duodenum | |

| Phase III | 304 ± 37 | Duodenum | |

| Quiescent Phase | 256 (overall mean) | Not specified | |

| Contractile Phase | 385 (overall mean) | Not specified |

Table 3: Effect of Intravenous Motilin Infusion on MMC Frequency and Plasma Levels

| Motilin Infusion Rate | Effect on MMC Interval (Duodenum) | Endogenous Plasma Motilin (Contractile Phase) | Exogenous Plasma Motilin (During Infusion) | Reference |

| 0.6 µg/kg/hr | Shortened from 147 ± 14 min to 44 ± 3 min | 385 pg/mL (mean) | 717 pg/mL (mean) |

Experimental Protocols

This section details common methodologies used to study the function of motilin in canine gastrointestinal motility.

Measurement of Gastrointestinal Motility

-

Infusion Manometry: Used to measure pressure changes in the LES. A catheter with multiple side holes is passed into the esophagus and positioned across the LES. The catheter is continuously infused with water, and pressure changes are detected by external transducers.

-

Strain Gauge Force Transducers: These are surgically implanted on the serosal surface of the stomach, duodenum, and other intestinal segments. They provide a direct measurement of contractile force and are used for long-term monitoring of GI motility in conscious animals.

-

Myoelectric Recordings (Electromyography): Chronically implanted electrodes on the GI tract record the electrical activity of the smooth muscle, allowing for the identification of the different phases of the MMC.

-

Wireless Motility Capsule: A non-invasive method where a capsule measuring pressure, pH, and temperature is ingested by the dog to assess transit times and motility patterns.

-

Ultrasonography: A non-invasive imaging technique used to evaluate gastric emptying time and the number of antral contractions.

Hormone and Drug Administration

-

Intravenous (IV) Infusion/Injection: The most common route for administering motilin, its agonists (e.g., erythromycin), and antagonists. For continuous effects, infusion pumps are used. For acute effects, bolus injections are administered.

-

Oral Administration (p.o.): Used for testing orally active compounds, such as the motilin receptor antagonist MA-2029.

-

Central Administration: In some studies, motilin has been administered intracerebroventricularly or intrathecally to investigate central nervous system effects.

Measurement of Plasma Motilin

-

Radioimmunoassay (RIA): The standard method for quantifying motilin concentrations in plasma samples. This technique uses a specific antibody to motilin to measure its levels with high sensitivity. Blood samples are typically collected at different phases of the MMC to correlate hormone levels with motor activity.

Signaling Pathways

The actions of motilin are mediated through the motilin receptor (MLN-R), a G protein-coupled receptor. In canines, the signaling cascade involves multiple pathways, including direct effects on smooth muscle and indirect actions via the enteric and central nervous systems.

Cholinergic Pathway in the LES

Motilin's contractile effect on the LES is primarily mediated through the release of acetylcholine (ACh). Motilin is thought to act on preganglionic cholinergic neurons, which in turn stimulate postganglionic neurons that innervate the circular muscle of the LES.

Caption: Motilin signaling pathway in the canine lower esophageal sphincter.

Gastric and Intestinal Motility Signaling

In the stomach and small intestine, the signaling pathway is more complex and involves interactions with the enteric nervous system and serotonin (5-HT). Motilin stimulates the release of 5-HT from enteric neurons. 5-HT then acts on 5-HT3 and 5-HT4 receptors to activate cholinergic neurons, leading to smooth muscle contraction. There is also evidence for a vagal-vagal reflex pathway being involved.

Caption: Motilin signaling in canine gastric and intestinal motility.

Endothelial Signaling in Gastric Vasculature

Interestingly, motilin also induces relaxation of the left gastric artery, which is dependent on the endothelial motilin receptor. This signaling involves a G protein-PLC-IP3 pathway and calcium influx.

Caption: Motilin's endothelial signaling pathway in the canine left gastric artery.

Conclusion

Motilin is a critical hormonal regulator of interdigestive gastrointestinal motility in canines. Its primary function is the initiation of the Phase III "housekeeping" contractions of the migrating motor complex. The effects of motilin are mediated through a complex interplay of direct actions on smooth muscle and indirect actions via cholinergic and serotonergic pathways within the enteric and central nervous systems. A thorough understanding of these mechanisms is essential for researchers and professionals involved in the development of prokinetic drugs and therapies for gastrointestinal motility disorders in canines.

References

- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 4. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

Distribution and Function of the Motilin Receptor in the Canine Digestive Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the distribution, function, and signaling pathways of the motilin receptor (MLN-R) within the canine gastrointestinal (GI) tract. Understanding the precise localization and functional characteristics of this receptor is crucial for developing novel prokinetic agents and therapies for GI motility disorders.

Introduction to Motilin and its Receptor

Motilin is a 22-amino acid peptide hormone primarily synthesized and secreted by endocrine cells (M cells) in the duodenojejunal mucosa.[1] In canines, as in humans, motilin is a key regulator of interdigestive GI motility.[2][3] Its primary physiological role is to initiate Phase III of the migrating motor complex (MMC), a series of powerful, rhythmic contractions that sweep undigested material from the stomach through the small intestine during fasting periods.[4][5] These actions are mediated by its specific G protein-coupled receptor (GPCR), GPR38, now known as the motilin receptor (MLN-R). The canine MLN-R has been cloned and shares significant sequence identity with its human counterpart, making the dog an important preclinical model for studying motilin agonists.

Quantitative Distribution of Motilin Receptor mRNA

The expression of the motilin receptor varies significantly along the canine digestive tract. Studies utilizing Reverse Transcription Polymerase Chain Reaction (RT-PCR) have provided a semi-quantitative comparison of MLN-R mRNA levels across different GI regions. The data consistently show the highest expression in the proximal small intestine, which correlates with motilin's primary site of action for initiating the MMC.

Table 1: Relative Expression of Motilin Receptor mRNA in the Canine GI Tract

| Gastrointestinal Region | Relative mRNA Expression Level (High to Low) |

|---|---|

| Duodenum | 1 (Highest) |

| Ileum | 2 |

| Jejunum | 3 |

| Proximal Colon | 4 |

| Antrum (Stomach) | 5 |

| Middle Colon | 6 |

| Distal Colon | 7 (Lowest) |

Source: Data compiled from studies by He et al. (2015) and Wang C Y (2014).

This differential expression pattern suggests a functional correlation, with the high density of receptors in the duodenum reflecting its role as the primary initiator of the MMC.

Cellular and Tissue Localization

Immunohistochemical studies have been pivotal in identifying the precise cellular location of the motilin receptor in the canine gut.

-

Gastrointestinal Vasculature: More recent research has also identified the expression of motilin receptors on the endothelial cell membranes of canine gastrointestinal arteries, including the left gastric, superior mesenteric, and inferior mesenteric arteries. This suggests a role for motilin in regulating regional blood flow, in addition to its effects on motility.

Experimental Protocols

The characterization of motilin receptor distribution relies on several key experimental techniques.

This technique is used to visualize the location of the motilin receptor protein within tissue sections.

-

Tissue Preparation: Samples from various GI regions (e.g., antrum, duodenum, jejunum) are collected. Tissues are fixed in 10% formalin and embedded in paraffin. Sections (typically 4-5 μm) are cut and mounted on slides.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and boiled in a retrieval solution to unmask the antigenic sites.

-

Blocking: To prevent non-specific antibody binding, sections are incubated in a blocking solution, such as normal goat serum.

-

Primary Antibody Incubation: Sections are incubated with a specific primary antibody against the canine motilin receptor (e.g., rabbit anti-dog motilin receptor antibody) overnight at 4°C.

-

Secondary Antibody & Detection: After washing, a biotinylated secondary antibody (e.g., goat anti-rabbit) is applied, followed by a detection reagent (e.g., streptavidin-peroxidase complex) and a chromogen to produce a visible stain at the site of the receptor.

RT-PCR is used to measure the relative abundance of motilin receptor mRNA.

-

Tissue Collection & Storage: Tissue samples are collected and immediately snap-frozen on dry ice or in liquid nitrogen and stored at -80°C to preserve RNA integrity.

-

RNA Extraction: Total RNA is extracted from the homogenized tissues using standard commercial kits.

-

Reverse Transcription (RT): The extracted mRNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): The cDNA is then amplified using primers specific to the canine motilin receptor gene. The amount of amplified product, often compared to a housekeeping gene like GAPDH, provides a semi-quantitative measure of the initial mRNA expression level.

These assays are the gold standard for quantifying receptor density (Bmax) and binding affinity (Kd). Although detailed protocols for canine tissues are sparse in the provided results, early studies confirmed the presence of high-affinity motilin binding sites in canine GI membrane preparations using this method.

-

Membrane Preparation: Tissue from the region of interest is homogenized and centrifuged to isolate a membrane fraction rich in receptors.

-

Saturation Assay: To determine Kd and Bmax, membrane preparations are incubated with increasing concentrations of a radiolabeled motilin analog (e.g., ¹²⁵I-motilin). Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.

-

Competitive Assay: To determine the affinity (Ki) of unlabeled compounds (like motilin agonists or antagonists), membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

Signaling and Physiological Pathways

The motilin receptor is coupled to the Gq/11 family of G-proteins. Its activation initiates a well-defined intracellular signaling cascade leading to smooth muscle contraction.

Binding of motilin to its receptor on enteric neurons triggers the following sequence:

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

PLC Activation: The Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular Ca²⁺.

-

Cellular Response: The rise in intracellular Ca²⁺, along with DAG, activates downstream effectors like Protein Kinase C (PKC), ultimately leading to neurotransmitter release.

The intracellular signaling cascade within the enteric neuron leads to a physiological response in the gut wall:

-

Neurotransmitter Release: Activation of the motilin receptor on myenteric neurons stimulates the release of acetylcholine (ACh).

-

Smooth Muscle Contraction: ACh acts on muscarinic receptors on adjacent smooth muscle cells, causing them to contract.

-

MMC Phase III: This coordinated, neuronally-mediated contraction propagates along the stomach and small intestine, resulting in the characteristic Phase III activity of the migrating motor complex.

Visualizations

Caption: Motilin receptor Gq/11-PLC signaling cascade.

Caption: Workflow for analyzing motilin receptor distribution.

Caption: From motilin binding to physiological gut contraction.

Conclusion

The motilin receptor in the canine digestive tract exhibits a distinct pattern of distribution, with the highest concentration of mRNA found in the duodenum and localization confined primarily to the enteric nervous system. This evidence strongly indicates that motilin exerts its powerful prokinetic effects, including the initiation of the MMC, through an indirect, neuronally-mediated pathway rather than by direct stimulation of smooth muscle cells. The well-characterized Gq/11-PLC signaling cascade provides a clear mechanism for these actions. This detailed understanding of the receptor's distribution and function in the canine model is invaluable for the continued development and evaluation of motilin receptor agonists for treating gastrointestinal motility disorders.

References

- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Motilin is a digestive hormone in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

Endogenous Release and Regulation of Motilin in Dogs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the endogenous release and regulation of motilin in canine models. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the physiological and pharmacological mechanisms governing motilin secretion and action. The information presented herein is synthesized from key experimental studies, with a focus on quantitative data, detailed methodologies, and visual representations of the underlying biological pathways.

Introduction to Motilin in a Canine Context

Motilin is a 22-amino acid polypeptide hormone primarily synthesized and secreted by endocrine M (or Mo) cells located in the mucosal epithelium of the upper small intestine, particularly the duodenum and jejunum.[1][2][3] In dogs, as in humans, motilin plays a crucial role in regulating gastrointestinal (GI) motility, most notably as the primary initiator of Phase III of the migrating motor complex (MMC).[1][4] The MMC is a cyclic pattern of motility in the stomach and small intestine that occurs during the interdigestive (fasting) state, serving a "housekeeping" function by clearing undigested material. The release of motilin is cyclical, with plasma concentrations peaking in coordination with the onset of Phase III MMC activity. This pulsatile secretion is tightly regulated by a complex interplay of neural, hormonal, and luminal factors. Understanding these regulatory mechanisms is critical for the development of therapeutic agents targeting GI motility disorders.

Mechanisms of Endogenous Motilin Release

The secretion of motilin from M cells is governed by a sophisticated network of stimulatory and inhibitory signals. These can be broadly categorized into neural pathways, hormonal influences, and luminal factors such as pH.

Neural Regulation

Neural control, particularly cholinergic pathways, is a cornerstone of motilin regulation.

-

Cholinergic Pathways: Both vagal and non-vagal cholinergic pathways are involved in stimulating motilin release. Vagal nerve stimulation has been shown to increase plasma motilin concentrations. However, studies involving chronic vagotomy or vagal cooling suggest that these pathways are not solely responsible for motilin secretion, indicating the importance of intrinsic enteric cholinergic neurons. Muscarinic receptors are present on the motilin-producing cells themselves, as demonstrated by the dose-dependent stimulation of motilin release by the muscarinic agonist carbachol in isolated canine intestinal cells, an effect that is abolished by atropine.

-

Serotonergic Pathways: 5-Hydroxytryptamine (5-HT) plays a significant role in a positive feedback loop for motilin release. Motilin stimulates the release of 5-HT, which in turn can induce the release of acetylcholine (ACh) from enteric neurons. This ACh then acts on muscarinic receptors on M cells to further stimulate motilin secretion. This mechanism involves the activation of 5-HT3 receptors.

-

Opioidergic Pathways: Opioids, such as morphine, have been shown to increase plasma motilin levels in dogs. This effect appears to be mediated via a muscarinic transmitter, as the stimulatory effect of morphine is blocked by atropine. This suggests that endogenous opioids may act as physiological inducers of motilin release.

Hormonal Regulation

Several hormones have been identified as modulators of motilin secretion.

-

Stimulatory Hormones:

-

Bombesin: This peptide has been shown to increase the release of motilin in ex vivo perfused canine jejunum. This effect persists even in the presence of atropine or tetrodotoxin, suggesting a direct action on M cells.

-

-

Inhibitory Hormones:

-

Somatostatin: Somatostatin receptors are present on M cells and mediate an inhibitory signal on motilin release. Octreotide, a somatostatin analog, has been shown to decrease carbachol-stimulated motilin release.

-

Ghrelin: In dogs, there is a reciprocal relationship between plasma ghrelin and motilin levels during the MMC cycle; a peak in ghrelin corresponds to a trough in motilin, and vice versa. This suggests that ghrelin has an inhibitory effect on motilin release in this species.

-

Feeding-Related Hormones: The ingestion of a meal, particularly glucose and amino acids, inhibits the cyclic release of motilin. While gut hormones like gastrin and cholecystokinin (CCK) can convert the interdigestive motility pattern to a digestive one, they do not appear to directly alter the cyclic release of motilin, suggesting other meal-related factors are at play.

-

Luminal Factors: The Role of pH

The pH of the duodenal lumen is a critical factor in motilin release.

-

Duodenal Alkalinization: An increase in duodenal pH (alkalinization) stimulates the release of motilin and initiates gastric motor activity that resembles Phase III of the MMC. This is a key physiological trigger for the interdigestive "housekeeping" contractions.

-

Duodenal Acidification: Conversely, acidification of the duodenum is associated with lower motilin levels. The natural cycle of gastric acid emptying and subsequent neutralization in the duodenum contributes to the phasic changes in pH that drive the cyclic release of motilin.

Quantitative Data on Motilin Release in Dogs

The following tables summarize quantitative data from key studies on the pharmacological and physiological modulation of motilin release in canine models.

Table 1: Pharmacological Regulation of Motilin Release

| Agent | Experimental Model | Dose/Concentration | Effect on Motilin Release | Reference |

| Carbachol | Isolated Canine Intestinal Cells | Dose-dependent | Stimulation | |

| Carbachol | Ex Vivo Perfused Canine Jejunum | Not specified | Stimulation | |

| Atropine | Isolated Canine Intestinal Cells | Not specified | Abolished carbachol-induced release | |

| Atropine | Ex Vivo Perfused Canine Jejunum | Not specified | Decreased release, blocked morphine effect | |

| Bombesin | Ex Vivo Perfused Canine Jejunum | Not specified | Stimulation | |

| Morphine | Ex Vivo Perfused Canine Jejunum | Not specified | Stimulation | |

| Octreotide | Ex Vivo Perfused Canine Jejunum | Not specified | Decreased carbachol-stimulated release | |

| Phenylephrine | Ex Vivo Perfused Canine Jejunum | Not specified | Decreased carbachol-stimulated release | |

| Hexamethonium | Conscious Dogs | Not specified | Abolished motilin-induced pancreatic and duodenal peaks |

Table 2: Hormonal and Physiological Regulation of Motilin Release

| Factor | Experimental Model | Observation | Effect on Motilin Release | Reference |

| Duodenal Alkalinization | Conscious Dogs | Increased duodenal pH | Stimulation | |

| Feeding (Meat Meal) | Conscious Dogs | Postprandial state | Significant decrease, abolition of cyclic release | |

| Ghrelin | Conscious Dogs | Endogenous plasma levels | Inverse relationship with motilin levels | |

| Duodenectomy | Conscious Dogs | Surgical removal of duodenum | Abolished cyclic variations, lowered overall concentration |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study motilin release in dogs.

Ex Vivo Perfused Canine Jejunum

This model allows for the study of motilin release from an isolated intestinal segment, free from systemic neural and hormonal influences, while maintaining vascular perfusion.

-

Procedure:

-

A segment of the canine jejunum is surgically isolated.

-

The artery and vein supplying the segment are cannulated.

-

The segment is transferred to an organ bath and perfused with a physiological salt solution via the cannulated artery.

-

Pharmacological agents are injected intra-arterially.

-

Venous effluent is collected, and motilin concentrations are measured by radioimmunoassay (RIA).

-

To study direct effects on M cells versus neurally mediated effects, neural blockade can be achieved by adding tetrodotoxin (TTX) to the perfusate.

-

Isolated Canine Intestinal Cell Culture

This in vitro model is used to investigate the direct effects of substances on motilin-producing M cells.

-

Procedure:

-

The mucosa from the canine duodenojejunum is harvested.

-

The tissue is subjected to enzymatic digestion to disperse the cells.

-

Centrifugal counterflow elutriation is used to enrich the population of motilin-containing cells.

-

The enriched cell preparation is incubated under various stimulatory conditions.

-

The release of motilin into the incubation medium is quantified, typically by RIA.

-

Conscious Dog Models with Chronic Fistulas

These in vivo models are essential for studying the physiological regulation of motilin in awake, behaving animals.

-

Preparation:

-

Dogs are surgically equipped with chronic gastric and/or duodenal fistulas (e.g., Thomas or Heidenhain pouches).

-

These fistulas allow for direct access to the GI lumen for substance administration, pH measurement, and sampling of contents.

-

Force transducers or electrodes may be implanted on the serosal surface of the stomach and duodenum to record motor activity.

-

Intravenous catheters are placed for blood sampling and infusion of exogenous agents.

-

-

Applications:

-

Studying the relationship between the MMC and plasma motilin cycles.

-

Investigating the effects of luminal pH changes on motilin release by infusing acidic or alkaline solutions.

-

Assessing the impact of feeding or intravenous hormone administration on motilin secretion and GI motility.

-

Signaling Pathways and Regulatory Loops

The following diagrams illustrate the key signaling pathways and regulatory relationships governing motilin release and action in dogs.

Caption: Overview of stimulatory and inhibitory signals regulating motilin release from duodenal M-cells in dogs.

Caption: Positive feedback loop involving motilin, serotonin, and acetylcholine in the canine gut.

Caption: Experimental workflow for the ex vivo perfused canine jejunum model.

Conclusion

The regulation of endogenous motilin release in dogs is a multifactorial process involving a delicate balance of neural, hormonal, and luminal signals. The cholinergic system, particularly muscarinic receptor activation on M cells, serves as a primary stimulatory pathway. This is modulated by a positive feedback loop involving serotonin and further influenced by inhibitory signals from hormones like somatostatin and ghrelin, as well as the postprandial state. Duodenal pH remains a critical physiological trigger, with alkalinization promoting the motilin surges necessary for initiating the interdigestive migrating motor complex. The experimental models outlined in this guide have been instrumental in elucidating these complex mechanisms. A thorough understanding of these pathways is indispensable for the rational design and development of novel prokinetic agents and other therapies for gastrointestinal motility disorders.

References

- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates [frontiersin.org]

- 3. Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

Cellular Localization of Motilin-Producing Cells in the Canine Intestine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin, a 22-amino acid polypeptide hormone, plays a crucial role in regulating interdigestive gastrointestinal motility, particularly the initiation of the migrating motor complex (MMC).[1] In canines, a species often utilized in gastrointestinal research due to physiological similarities with humans, motilin is produced by specialized enteroendocrine cells, known as M-cells, located within the intestinal mucosa.[1][2] Understanding the precise location and distribution of these cells is paramount for elucidating the physiological mechanisms of motilin release and for the development of therapeutic agents targeting gastrointestinal motility disorders.

This technical guide provides a comprehensive overview of the cellular localization of motilin-producing cells in the canine intestine. It summarizes the available data on their distribution, details the experimental protocols used for their identification, and illustrates the key signaling pathways that regulate motilin secretion. While extensive qualitative research has established the primary location of these cells, precise quantitative data on their density throughout the canine gastrointestinal tract is not extensively documented in the current body of scientific literature. This guide, therefore, presents a semi-quantitative summary based on established findings.

Data Presentation: Distribution of Motilin-Producing Cells

Motilin-producing cells in canines are predominantly found in the mucosa of the upper small intestine.[2] These cells are characterized as "open-type," meaning their apical surface is in contact with the intestinal lumen, allowing them to directly sense and respond to luminal contents.[2] The following table summarizes the relative abundance of motilin-immunoreactive cells in different segments of the canine intestine based on qualitative descriptions from multiple studies.

| Intestinal Segment | Relative Abundance of Motilin-Producing Cells |

| Duodenum | High |

| Jejunum | Medium to High |

| Ileum | Low to Absent |

| Colon | Absent |

Experimental Protocols

The identification and localization of motilin-producing cells in the canine intestine primarily rely on immunohistochemistry (IHC) and electron microscopy.

Immunohistochemistry for Motilin

This method involves the use of specific antibodies to detect the presence of motilin within cells in tissue sections.

1. Tissue Preparation:

-

Tissue Collection: Full-thickness tissue samples are collected from different segments of the canine intestine (duodenum, jejunum, ileum) immediately after euthanasia.

-

Fixation: Samples are fixed in 10% neutral buffered formalin for 24-48 hours to preserve tissue morphology and antigenicity.

-

Processing and Embedding: Fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.

-

Sectioning: Paraffin-embedded tissue blocks are sectioned at a thickness of 4-5 µm using a microtome. Sections are then mounted on positively charged glass slides.

2. Immunohistochemical Staining (Avidin-Biotin-Peroxidase Complex Method):

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.

-

Antigen Retrieval: To unmask the antigenic sites, slides are subjected to heat-induced epitope retrieval, for example, by immersing them in a citrate buffer (pH 6.0) and heating in a microwave or water bath.

-

Blocking of Endogenous Peroxidase: Sections are treated with 3% hydrogen peroxide in methanol to block endogenous peroxidase activity, which could lead to non-specific staining.

-

Blocking of Non-Specific Binding: To prevent non-specific antibody binding, sections are incubated with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody raised against motilin (e.g., rabbit anti-motilin polyclonal antibody) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: After washing, a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) is applied and incubated.

-

Enzyme Conjugate Incubation: The avidin-biotin-peroxidase complex is then added to the sections.

-

Visualization: The antigen-antibody complex is visualized by adding a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Sections are lightly counterstained with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Finally, the sections are dehydrated through an ascending series of ethanol, cleared in xylene, and coverslipped with a permanent mounting medium.

3. Quantification of Immunoreactive Cells:

-

Motilin-immunoreactive cells are identified by the presence of the brown cytoplasmic stain.

-

The number of positive cells can be counted in multiple randomly selected high-power fields for each intestinal segment.

-

The density of motilin-producing cells can be expressed as the number of cells per unit area (e.g., cells/mm²) of the mucosal epithelium.

Electron Microscopy

Electron microscopy provides ultrastructural details of the motilin-producing cells.

-

Tissue Preparation: Small tissue blocks are fixed in a mixture of glutaraldehyde and paraformaldehyde, post-fixed in osmium tetroxide, dehydrated in ethanol, and embedded in an epoxy resin.

-

Ultrathin Sectioning: Ultrathin sections (60-90 nm) are cut and mounted on copper grids.

-

Staining: Sections are stained with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: The grids are examined under a transmission electron microscope to identify the characteristic features of M-cells, such as their electron-dense secretory granules.

Mandatory Visualizations

Experimental Workflow for Immunohistochemical Localization of Motilin Cells

Caption: Workflow for Immunohistochemical Localization of Motilin Cells.

Signaling Pathways Regulating Motilin Release from Canine M-cells

Caption: Regulation of Motilin Release from Canine Intestinal M-cells.

Conclusion

This technical guide has synthesized the current understanding of the cellular localization of motilin-producing cells in the canine intestine. The M-cells are primarily concentrated in the duodenum and jejunum, with their numbers diminishing significantly in the ileum. While precise quantitative data remains an area for further investigation, the semi-quantitative distribution presented herein provides a valuable framework for researchers. The detailed experimental protocols for immunohistochemistry and the visualization of the signaling pathways regulating motilin release offer practical guidance for future studies in this field. A thorough understanding of the location and regulation of these cells is critical for advancing our knowledge of gastrointestinal physiology and for the development of novel prokinetic and regulatory therapies.

References

Canine Motilin: A Comprehensive Technical Guide to its Molecular Structure, Sequence, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin is a 22-amino acid polypeptide hormone that plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC) during the interdigestive phase. The dog has been a significant animal model for studying motilin's physiological effects due to the similarities between the canine and human gastrointestinal systems. This technical guide provides a detailed overview of the molecular structure, amino acid and gene sequence, and the intricate signaling pathways of canine motilin, intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Molecular Structure and Sequence

The primary structure of canine motilin is a 22-amino acid peptide. While a specific 3D crystal structure for canine motilin is not publicly available, studies on motilin in general suggest an ordered alpha-helical conformation, particularly between Glu-9 and Lys-20, when in a phospholipid environment. This helical structure is crucial for its binding to the motilin receptor.

Amino Acid Sequence

The amino acid sequence of canine motilin has been determined through purification from intestinal mucosa and sequencing.[1] The single-letter and three-letter code representations of the sequence are presented below.

| Canine Motilin Amino Acid Sequence |

| Single-Letter Code: FVPIFTHSELQKIREKERNKGQ |

| Three-Letter Code: Phe-Val-Pro-Ile-Phe-Thr-His-Ser-Glu-Leu-Gln-Lys-Ile-Arg-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln |

Physicochemical Properties

Based on its amino acid composition, the following physicochemical properties of canine motilin can be derived.

| Property | Value |

| Molecular Weight | 2685.1 Da |

| Molecular Formula | C₁₂₀H₁₉₄N₃₆O₃₄ |

| Theoretical pI | 10.31 |

| GRAVY (Grand average of hydropathicity) | -1.17 |

Precursor Protein and Gene Sequence

Canine motilin is synthesized as a larger precursor protein, prepromotilin. The cDNA encoding this precursor has been isolated and sequenced, revealing a 117-amino acid open reading frame.[2] This precursor consists of a 25-amino acid signal peptide, the 22-amino acid motilin sequence, and a 70-amino acid motilin-associated peptide (MAP).[2] An endoproteinase cleavage site (Lys-Lys) is present to release the mature motilin peptide.[2]

Table 1: Components of the Canine Prepromotilin Protein

| Component | Length (Amino Acids) | Function |

| Signal Peptide | 25 | Directs the precursor protein to the secretory pathway |

| Motilin | 22 | The mature, biologically active hormone |

| Motilin-Associated Peptide (MAP) | 70 | Function not fully elucidated |

Experimental Protocols

The determination of the structure and sequence of canine motilin, as well as the elucidation of its signaling pathways, has involved a variety of experimental techniques. Below are summaries of the key methodologies employed.

Purification of Natural Canine Motilin

The isolation of motilin from canine intestinal mucosa was a critical first step in its characterization. The general workflow for this process is outlined below.[1]

Methodological Details:

-

Extraction: Motilin was extracted from the intestinal mucosa of mongrel dogs using acetic acid.

-

Chromatography: A multi-step chromatography process was employed for purification, including:

-

Carboxymethyl-cellulose chromatography for ion-exchange separation.

-

Sephadex G-50 and Biogel P6 for size-exclusion chromatography.

-

A second step of CM cellulose chromatography for further purification.

-

Two final steps of high-performance liquid chromatography (HPLC) to achieve a highly purified peptide.

-

-

Sequence Analysis: The amino acid sequence of the purified peptide was determined by microsequence analysis of the phenylthiohydantoin (PTH) derivatives of the amino acids.

Cloning and Sequencing of Canine Motilin cDNA

The genetic sequence encoding the motilin precursor was determined through molecular cloning techniques.

Methodological Details:

-

RNA Isolation and cDNA Synthesis: Total RNA was extracted from the duodenal mucosa, and single-stranded complementary DNA (cDNA) was synthesized.

-

PCR and Cloning: Motilin cDNA fragments were amplified using the polymerase chain reaction (PCR), ligated into a plasmid vector, and cloned into a suitable host (e.g., E. coli).

-

Screening and Sequencing: Clones containing the motilin cDNA were identified by screening with a radiolabeled probe, and the DNA sequence of positive clones was determined.

-

RACE: The 5' and 3' ends of the cDNA were determined using the Rapid Amplification of cDNA Ends (RACE) method to obtain the full-length sequence.

Signaling Pathways

Canine motilin exerts its effects by binding to the motilin receptor (MLNR), a G protein-coupled receptor (GPCR). The binding of motilin to its receptor on smooth muscle cells initiates a cascade of intracellular events leading to muscle contraction. The signaling pathway is complex, involving multiple G proteins and downstream effectors.

Motilin Receptor Signaling in Smooth Muscle Contraction

The primary signaling pathway activated by the motilin receptor in gastrointestinal smooth muscle cells involves the Gαq and Gα13 subunits. This leads to both an initial, transient contraction and a sustained contraction through distinct mechanisms.

Key Steps in the Signaling Pathway:

-

Receptor Binding and G Protein Activation: Motilin binds to its receptor, causing a conformational change that activates the associated G proteins, Gαq and Gα13.

-

Initial Contraction (Ca²⁺-dependent):

-

Activated Gαq stimulates Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Motilin also activates L-type Ca²⁺ channels, leading to an influx of extracellular Ca²⁺.

-

The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK).

-

MLCK phosphorylates the myosin light chain (MLC), leading to actin-myosin cross-bridge cycling and smooth muscle contraction.

-

-

Sustained Contraction (RhoA-dependent):

-

Both Gαq and Gα13 activate the small GTPase RhoA.

-

RhoA activates Rho kinase (ROCK).

-

DAG, produced by PLC, activates Protein Kinase C (PKC).

-

ROCK and PKC phosphorylate and inhibit Myosin Light Chain Phosphatase (MLCP).

-

The inhibition of MLCP prevents the dephosphorylation of MLC, leading to a sustained contractile state.

-

Conclusion

This technical guide has provided a comprehensive overview of the molecular and cellular biology of canine motilin. The detailed information on its amino acid and gene sequence, physicochemical properties, and the intricate signaling pathways it governs, offers a solid foundation for further research and development. A thorough understanding of these fundamental aspects is paramount for the design of novel therapeutic agents targeting the motilin system for the management of gastrointestinal motility disorders. The experimental workflows described herein also serve as a valuable reference for researchers planning to investigate motilin and its receptor in various physiological and pathological contexts.

References

An In-depth Technical Guide to the Physiological Stimuli for Motilin Secretion in Canines

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Motilin, a 22-amino acid polypeptide synthesized by enterochromaffin (EC) cells, known as M cells, in the duodenojejunal mucosa, is a key regulator of gastrointestinal motility in canines.[1][2] Its secretion is most prominently characterized by cyclic peaks during the interdigestive state, which are responsible for initiating Phase III of the migrating motor complex (MMC), a series of strong peristaltic contractions that cleanse the upper gastrointestinal tract.[3][4] The regulation of motilin release is a complex interplay of neural, hormonal, and chemical stimuli. A thorough understanding of these physiological triggers is critical for research into gastrointestinal motility disorders and the development of prokinetic therapeutic agents. This technical guide provides a comprehensive overview of the primary stimulatory and inhibitory factors governing motilin secretion in canines, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying physiological pathways.

Stimulatory Factors for Motilin Secretion

The release of motilin from M cells is initiated by a variety of physiological signals, with cholinergic neural input and duodenal alkalinization being among the most potent.

Cholinergic and Neural Stimulation

The cholinergic nervous system plays a significant role in stimulating motilin release. This is mediated by acetylcholine acting on muscarinic receptors, which are believed to be present directly on the motilin-producing M cells.[5]

-

Vagal Stimulation: Electrical stimulation of the cervical vagi in anesthetized dogs leads to a significant increase in both portal and femoral venous plasma motilin concentrations, an effect that is blocked by the muscarinic antagonist atropine. This indicates that motilin release is regulated by both vagal and non-vagal cholinergic pathways.

-

Muscarinic Agonists: The muscarinic agonist carbachol dose-dependently stimulates the release of motilin from isolated canine intestinal mucosal cells. This stimulatory effect persists even after the administration of tetrodotoxin, a neurotoxin that blocks neural transmission, suggesting a direct action on M cells.

-

Morphine: The stimulatory effect of morphine on motilin release appears to be mediated indirectly through the cholinergic system, as it is blocked by atropine.

Hormonal and Peptide Stimulation

-

Bombesin: This peptide is a potent stimulator of motilin release in dogs. The effect of bombesin is maintained in the presence of atropine or tetrodotoxin, indicating that it acts independently of the cholinergic pathway and likely directly on M cells.

-

Serotonin (5-HT): Motilin and 5-HT appear to be involved in a positive feedback loop. Motilin stimulates the release of 5-HT, which in turn can induce the release of acetylcholine from enteric neurons, leading to further motilin secretion.

Chemical and Physical Stimulation

-

Duodenal Alkalinization: An increase in the pH of the duodenal lumen is a significant stimulus for motilin secretion. Infusion of an alkaline solution into the duodenum of conscious dogs produces a significant rise in plasma motilin levels and can initiate a premature Phase III of the MMC.

-

Fasting State (Interdigestive Period): Plasma motilin concentrations fluctuate cyclically during fasting, with peaks consistently observed during Phase III of the MMC in the duodenum.

Nutrient-Related Stimulation

-

Fat Ingestion: The effect of fat on motilin release is not definitively established. One study reported a 25% increase above basal motilin levels 50 minutes after the gastric instillation of 60g of fat. However, other studies have reported no effect or an inhibitory effect.

Inhibitory Factors for Motilin Secretion

The secretion of motilin is suppressed by feeding and a number of hormonal and neural signals.

Postprandial Inhibition

-

Feeding: The ingestion of a meal, particularly one containing glucose and amino acids, abolishes the cyclic release of motilin. Plasma motilin levels remain low during the digestive state.

-

Glucose: Intravenous infusion of glucose has been shown to decrease motilin release.

Hormonal and Peptide Inhibition

-

Somatostatin: Somatostatin is a potent inhibitor of motilin secretion. Receptors for somatostatin are present on M cells, indicating a direct inhibitory action.

-

Ghrelin: In dogs, there is a reciprocal relationship between plasma ghrelin and motilin levels during the interdigestive period, with ghrelin peaks corresponding to motilin troughs. This suggests a dog-specific regulatory role for ghrelin in inhibiting motilin release.

-

Adrenergic Agonists: Adrenergic stimulation, for instance by phenylephrine or noradrenaline, decreases the release of motilin. This inhibitory effect is mediated by adrenergic receptors on M cells.

-

Insulin: Insulin is also recognized as an inhibitor of motilin secretion.

Chemical Inhibition

-

Duodenal Acidification: In contrast to alkalinization, infusion of acid into the duodenum does not stimulate motilin release and may have an inhibitory effect.

Quantitative Data on Motilin Secretion

The following tables summarize the quantitative data on the effects of various stimuli on plasma motilin concentrations in canines.

Table 1: Plasma Motilin Concentrations During the Interdigestive Migrating Motor Complex (MMC)

| MMC Phase | Plasma Motilin Concentration (pg/mL) | Reference |

| Phase I | 235 ± 37 | |

| Phase II | 235 ± 39 | |

| Phase III | 304 ± 37 | |

| Late Phase III | 311.5 ± 60.0 |

Table 2: Effects of Exogenous Agents on Motilin Secretion

| Agent | Dose | Effect on Motilin Levels | Experimental Model | Reference |

| Bombesin | 0.25 - 2.0 µg/kg/h (stepwise) | Significant increase | Conscious fasting dogs | |

| Carbachol | Dose-dependent | Stimulation | Isolated canine intestinal cells | |

| Atropine | 100 µg/kg/h (IV) | Blocks cyclic increase | Conscious dogs | |

| Hexamethonium | 10 mg/kg/h (IV) | Blocks cyclic increase | Conscious dogs | |

| Duodenal Alkalinization | 5 mL/min infusion | Significant rise | Conscious dogs | |

| Fat Instillation | 60 g (gastric) | 25% increase above basal | Conscious dogs | |

| Meat Meal | Ingestion | Significant decrease | Conscious dogs | |

| Somatostatin | 0.5 - 2 µg/kg (IV) | Inhibition of motilin-induced activity | Starved dogs | |

| Phenylephrine | 10⁻⁴ M | Decreased carbachol-stimulated release | Ex vivo perfused jejunum | |

| Octreotide | 10⁻⁶ M | Decreased carbachol-stimulated release | Ex vivo perfused jejunum |

Experimental Protocols

In Vivo Studies in Conscious Canines

This protocol is a synthesis of methodologies commonly employed for studying motilin secretion in conscious dogs.

-

Animal Preparation: Adult mongrel dogs are chronically implanted with serosal electrodes on the antrum, duodenum, and jejunum to monitor myoelectric activity (MMC phases). A gastric fistula may also be established for intragastric administration of substances. Catheters are inserted into a peripheral vein for blood sampling and a contralateral vein for intravenous infusions.

-

Experimental Conditions: Dogs are fasted for at least 18 hours before each experiment to ensure an interdigestive state.

-

Application of Stimuli:

-

Intravenous Infusion: Test substances (e.g., bombesin, atropine, somatostatin) are dissolved in sterile saline and infused at a constant rate using a peristaltic pump.

-

Intraduodenal Infusion: A solution (e.g., acidic or alkaline) is infused directly into the duodenum via a chronically implanted catheter.

-

Feeding: A standard meal (e.g., meat meal) is given to the dogs.

-

-

Blood Sampling: Venous blood samples are collected at regular intervals (e.g., every 15 minutes) into chilled tubes containing EDTA and aprotinin to prevent peptide degradation.

-

Plasma Preparation: Blood samples are centrifuged at 4°C, and the plasma is separated and stored at -20°C until analysis.

-

Motilin Measurement: Plasma motilin concentrations are determined by radioimmunoassay (RIA).

Ex Vivo Perfused Canine Jejunum

This protocol is based on the methodology for studying the direct effects of pharmacological agents on motilin release from an isolated intestinal segment.

-

Surgical Preparation: A segment of the proximal jejunum is surgically isolated from a fasted, anesthetized dog. The artery and vein supplying the segment are cannulated.

-

Perfusion System: The isolated jejunal segment is placed in an organ bath and perfused via the artery with a Krebs-Ringer bicarbonate solution containing 15% red blood cells, oxygenated with 95% O₂ and 5% CO₂. The venous effluent is collected.

-

Drug Administration: Pharmacological agents are injected as a bolus or infused continuously into the arterial line.

-

Sample Collection: The venous effluent is collected in timed fractions and immediately chilled.

-

Motilin Measurement: Motilin concentration in the venous effluent is measured by RIA to determine the secretion rate.

Isolated Canine Intestinal Mucosal Cells

This protocol allows for the study of direct effects of substances on motilin-producing M cells.

-

Cell Isolation: The mucosa from the duodenum and proximal jejunum of a fasted dog is harvested. The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and pronase) to obtain a suspension of dispersed cells.

-

Cell Enrichment: The cell suspension is subjected to centrifugal counterflow elutriation to enrich the fraction of motilin-containing M cells.

-

Cell Incubation: The enriched M cells are incubated in a buffered salt solution at 37°C in a shaking water bath.

-

Stimulation: Test substances are added to the incubation medium.

-

Sample Collection: At the end of the incubation period, the medium is separated from the cells by centrifugation.

-

Motilin Measurement: The amount of motilin released into the incubation medium is quantified by RIA.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways for Motilin Secretion

Caption: Signaling pathways regulating motilin secretion from M-cells.

Experimental Workflow for In Vivo Canine Studies

Caption: Workflow for in vivo studies of motilin secretion in canines.

Logical Relationships of Key Stimuli

Caption: Logical relationships between key physiological states and motilin release.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Somatostatin inhibits motilin-induced interdigestive contractile activity in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioimmunoassay of motilin. Validation and studies on the relationship between plasma motilin and interdigestive myoelectric activity of the duodenum of dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibitory effect of somatostatin on gastric motility in Suncus murinus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Pharmacology of the Canine Motilin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The motilin receptor (MTLR), a G protein-coupled receptor, plays a pivotal role in regulating gastrointestinal motility. In canines, a species with physiological similarities to the human alimentary tract, the motilin system is integral to initiating the migrating motor complex (MMC), a series of coordinated contractions that sweep the gut between meals. This technical guide provides a comprehensive overview of the basic pharmacology of the canine motilin receptor, including its molecular characteristics, signaling pathways, and the quantitative pharmacology of its ligands. Detailed experimental protocols and visual representations of key processes are included to facilitate research and drug development efforts targeting this receptor.

Molecular and Functional Characteristics

The canine motilin receptor shares a significant degree of homology with its human and rabbit counterparts, with amino acid sequence identities of 71% and 72%, respectively.[1] Despite these similarities, there are notable differences in the pharmacology of the canine receptor, with some agonists exhibiting lower potency compared to the human receptor.[2][3] The receptor is primarily expressed in the gastrointestinal tract, with the highest mRNA expression observed in the duodenum, followed by the ileum, jejunum, proximal colon, antrum, middle colon, and distal colon. Immunohistochemical studies have localized the motilin receptor to enteric neurons.[4]

Signaling Pathways

Activation of the canine motilin receptor initiates a signaling cascade that leads to smooth muscle contraction. The receptor is coupled to the Gq class of G proteins.[5] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event leading to the contraction of gastrointestinal smooth muscle.

In endothelial cells of the canine left gastric artery, motilin receptor activation also involves the nitric oxide synthase (NOS)-nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation.

Signaling Pathway Diagram

Caption: Canine Motilin Receptor Signaling Pathway.

Quantitative Pharmacology

The affinity and potency of various ligands at the canine motilin receptor have been characterized using in vitro and in vivo models. The following tables summarize the available quantitative data for key agonists and antagonists.

Agonist Pharmacology

| Compound | Assay System | Parameter | Value | Reference(s) |

| Motilin (canine) | Isolated canine jejunal circular smooth muscle cells | Functional Response | Activates ICaL at 10⁻⁶ M | |

| GSK962040 | Recombinant canine MTLR in HEK293 cells | pEC₅₀ | 5.79 | |

| Motilin | Isolated canine left gastric artery rings | EC₅₀ | 9.1 x 10⁻⁸ M | |

| Erythromycin | - | - | Less potent than motilin |

Antagonist Pharmacology

| Compound | Assay System | Parameter | Value | Reference(s) |

| GM-109 | Isolated canine left gastric artery rings | IC₅₀ | 7.8 x 10⁻⁸ M | |

| MA-2029 | Conscious dogs | Functional Inhibition | Inhibits motilin-induced contractions (0.3-10 mg/kg, p.o.) |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the canine motilin receptor.

1. Membrane Preparation:

-

Canine gastrointestinal tissue (e.g., duodenum) or cells expressing the recombinant canine motilin receptor (e.g., CHO or HEK293 cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled motilin) with varying concentrations of the unlabeled test compound and the membrane preparation.

-

The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

5. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This protocol describes a method for assessing the functional activity of compounds at the canine motilin receptor by measuring changes in intracellular calcium.

1. Cell Culture and Plating:

-

CHO or HEK293 cells stably expressing the canine motilin receptor are cultured under standard conditions.

-

Cells are seeded into black-walled, clear-bottom multi-well plates and allowed to attach overnight.

2. Dye Loading:

-